molecular formula C10H15NSi B8287228 3-Cyanopropyltrivinylsilane

3-Cyanopropyltrivinylsilane

Cat. No.: B8287228
M. Wt: 177.32 g/mol
InChI Key: ZRXRHUDYGQRRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on analogous silanes in the evidence, such compounds typically act as coupling agents, linking organic polymers to inorganic substrates (e.g., glass, metals). The cyanopropyl group enhances polarity and hydrogen-bonding capacity, while vinyl groups enable crosslinking via radical polymerization or hydrosilylation. Such a structure would likely be used in adhesives, coatings, or composite materials to improve mechanical and thermal properties.

Properties

Molecular Formula

C10H15NSi

Molecular Weight

177.32 g/mol

IUPAC Name

4-tris(ethenyl)silylbutanenitrile

InChI

InChI=1S/C10H15NSi/c1-4-12(5-2,6-3)10-8-7-9-11/h4-6H,1-3,7-8,10H2

InChI Key

ZRXRHUDYGQRRIW-UHFFFAOYSA-N

Canonical SMILES

C=C[Si](CCCC#N)(C=C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes silanes with diverse functional groups. Below is a detailed comparison of structurally related compounds, highlighting key differences in reactivity, applications, and properties.

Structural and Property Comparison

Compound Name Molecular Weight (g/mol) CAS Number Key Physical Properties
3-Glycidoxypropyltrimethoxysilane ~236.34 2530-83-8 Low viscosity, hydrolyzes in moisture
3-(Trimethoxysilyl)propyl methacrylate 248.35 2530-85-0 High reactivity with free radicals
3-Chloropropyldimethylvinylsilane ~178.76 Not provided Volatile, moisture-sensitive
(3-Chloropropyl)trimethoxysilane 198.72 2530-87-2 Polar, forms stable siloxane networks
(3-Aminopropyl)triethoxysilane 221.37 919-30-2 Basic pH, forms hydrogen bonds

Performance in Polymer Systems

  • Vinyl-containing silanes (e.g., 3-Chloropropyldimethylvinylsilane) enable crosslinking but require catalysts (e.g., peroxides) for polymerization .
  • Methacrylate silanes (e.g., Silane A174) copolymerize with acrylic monomers, enhancing UV resistance and mechanical strength in coatings .
  • Amino silanes improve interfacial adhesion in epoxy-glass composites but may degrade under acidic conditions .
  • Cyanopropyltrivinylsilane (hypothetical): The cyano group would increase hydrophilicity and compatibility with polar substrates, while vinyl groups facilitate crosslinking. This contrasts with chloropropyl silanes, which prioritize halogen-based reactivity .

Research Findings and Industrial Relevance

  • Thermal Stability: Methacrylate and epoxy silanes exhibit superior thermal stability (>200°C) compared to amino silanes, which degrade above 150°C .
  • Market Trends : Vinyl-functional silanes dominate the composites sector, driven by demand for high-strength automotive materials .

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